molecular formula C8H10O3 B3031578 2-(Methoxymethoxy)phenol CAS No. 52702-30-4

2-(Methoxymethoxy)phenol

Cat. No. B3031578
CAS RN: 52702-30-4
M. Wt: 154.16 g/mol
InChI Key: PWPUFEWBHCVGED-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)phenol is a chemical compound with the molecular formula C8H10O3 . It is also known as Phenol, 2-(methoxymethoxy)- . This compound can be found in various products and is used in laboratory chemicals .

Scientific Research Applications

Building Blocks for Synthesis

Phenol derivatives like 2-(Methoxymethoxy)phenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .

Production of Plastics, Adhesives, and Coatings

2-(Methoxymethoxy)phenol and its derivatives are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Antioxidants

These compounds have been found to have potential biological activities, including acting as antioxidants . They can help protect cells from damage caused by harmful molecules known as free radicals .

Ultraviolet Absorbers

2-(Methoxymethoxy)phenol and its derivatives can absorb ultraviolet light, which makes them useful in products that require UV protection .

Flame Retardants

These compounds can act as flame retardants, reducing the flammability of materials in which they are incorporated .

Anti-tumor and Anti-inflammatory Effects

Research has shown that 2-(Methoxymethoxy)phenol and its derivatives have potential anti-tumor and anti-inflammatory effects .

Cardioprotective Effects

A study has shown that 2-methoxy phenol derivatives, which include 2-(Methoxymethoxy)phenol, have cardioprotective effects against oxidative stress-induced vascular complications .

Vasorelaxants

The same study also found that these compounds can act as vasorelaxants, helping to relax and widen blood vessels .

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

2-(methoxymethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPUFEWBHCVGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438819
Record name Phenol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)phenol

CAS RN

52702-30-4
Record name Phenol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

110 parts by weight of pyrocatechol is dissolved in 400 parts by weight of benzene. At room temperature there are simultaneously dripped into this solution 101 parts by weight of triethylamine and 81 parts by weight of chloromethyl methyl ether in such a manner that the reaction medium has a weakly alkaline reaction. Subsequently the mixture is heated for an hour under reflux and then allowed to cool. The hydrochloride is removed by suction filtration and the product is washed, dried over Na2SO4, concentrated and distilled in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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